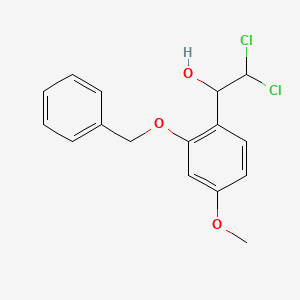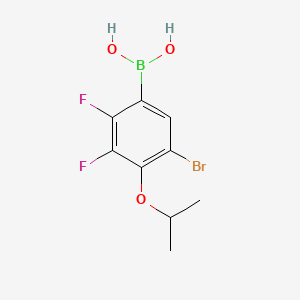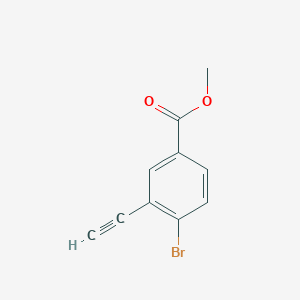
Methyl 4-bromo-3-ethynylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-ethynylbenzoate: is a chemical compound with the molecular formula C10H7BrO2 . It is characterized by a benzoate core with a bromine atom at the 4th position and an ethynyl group at the 3rd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-ethynylbenzoate typically involves the bromination of methyl 3-ethynylbenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-ethynylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ethynyl group can be oxidized to form various oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to form different reduced products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products Formed:
Scientific Research Applications
Methyl 4-bromo-3-ethynylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, affecting their function and activity. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Methyl 3-bromo-4-ethynylbenzoate: Similar structure but with different positional isomers.
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of an ethynyl group.
Methyl 4-bromo-3-methoxybenzoate: Similar structure but with a methoxy group instead of an ethynyl group
Uniqueness: Methyl 4-bromo-3-ethynylbenzoate is unique due to the presence of both a bromine atom and an ethynyl group on the benzoate core. This combination of functional groups imparts unique chemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H7BrO2 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
methyl 4-bromo-3-ethynylbenzoate |
InChI |
InChI=1S/C10H7BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,2H3 |
InChI Key |
FAEOHKLHXZSGFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


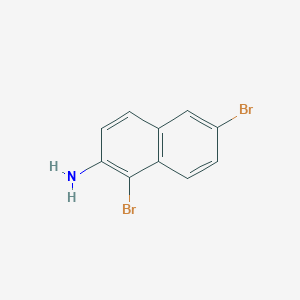
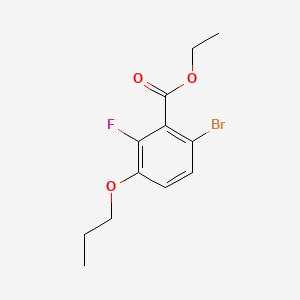
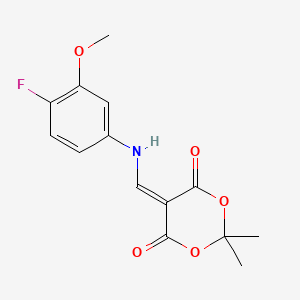
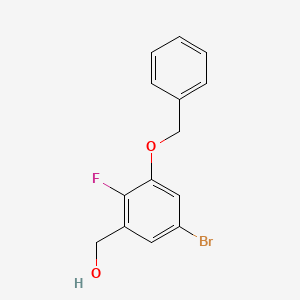
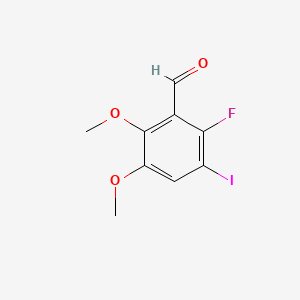
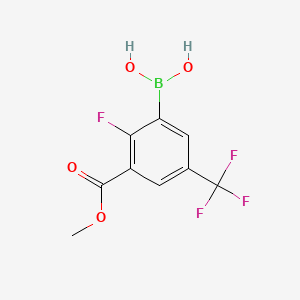
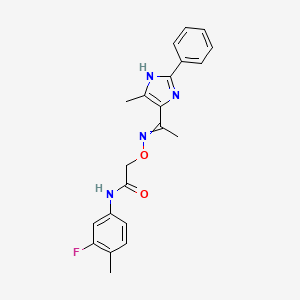
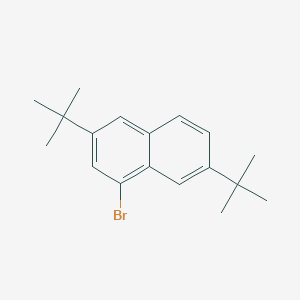
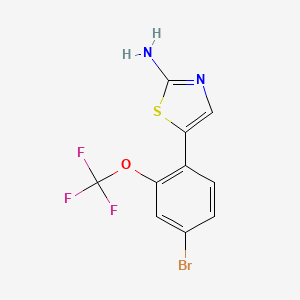
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
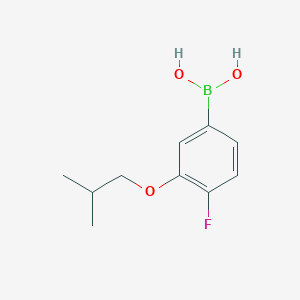
![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)
